{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings substituted with difluoroethyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings, followed by the introduction of the difluoroethyl and propyl groups through alkylation reactions. The final step involves the coupling of the two substituted pyrazole rings using a suitable linker, such as a methylene bridge, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving pyrazole derivatives.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl and propyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The unique combination of difluoroethyl and propyl groups in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine distinguishes it from similar compounds. This structural variation can lead to differences in chemical reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19F2N5 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-2-3-19-8-11(6-17-19)4-16-5-12-7-18-20(9-12)10-13(14)15/h6-9,13,16H,2-5,10H2,1H3 |
InChI Key |
QXHODIRSORZHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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